molecular formula C12H18N4O3 B14086076 Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate

Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate

Cat. No.: B14086076
M. Wt: 266.30 g/mol
InChI Key: RPXHPBJUIRYGOT-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids This compound features a piperidine ring, a pyrimidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the amino group, converting it to various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Comparison: Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate is unique due to the presence of both the amino and hydroxyl groups on the pyrimidine ring, which can participate in a variety of chemical reactions. This makes it more versatile compared to similar compounds that may lack these functional groups.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

ethyl 1-(4-amino-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylate

InChI

InChI=1S/C12H18N4O3/c1-2-19-11(18)8-4-3-5-16(7-8)12-14-9(13)6-10(17)15-12/h6,8H,2-5,7H2,1H3,(H3,13,14,15,17)

InChI Key

RPXHPBJUIRYGOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=CC(=O)N2)N

Origin of Product

United States

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